Epithienamycin E is classified as a carbapenem antibiotic. It is synthesized by Streptomyces cattleya, which is known for producing various bioactive compounds. The classification of Epithienamycin E falls under the broader category of β-lactam antibiotics, which are characterized by their β-lactam ring structure that is crucial for their antibacterial activity. This compound exhibits properties similar to those of thienamycin but possesses unique structural features that may enhance its efficacy or stability against bacterial resistance mechanisms.
The synthesis of Epithienamycin E involves several sophisticated chemical reactions that build upon the foundational structure of thienamycin.
These synthetic pathways have been optimized through various studies, enhancing yields and selectivity for desired stereoisomers during the synthesis process .
Epithienamycin E possesses a complex molecular structure characterized by its unique bicyclic framework that includes a β-lactam ring fused with a thiazole moiety.
X-ray crystallography and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) have been employed to elucidate the three-dimensional conformation and confirm the stereochemical assignments .
Epithienamycin E participates in various chemical reactions that are essential for its biological activity and stability.
These reactions are critical for understanding both the mechanism of action and potential degradation pathways of Epithienamycin E .
The mechanism of action for Epithienamycin E involves inhibition of bacterial cell wall synthesis.
Epithienamycin E exhibits several notable physical and chemical properties:
Epithienamycin E has significant potential applications in medicine due to its antibacterial properties.
The soil bacterium Streptomyces cattleya (DSM 46488, NRRL 8057) serves as the primary producer of epithienamycin E, a structurally complex carbapenem antibiotic. This strain harbors a megaplasmid (pSCAT; 1.8 Mb) encoding the 28.25-kb thienamycin/epithienamycin biosynthetic gene cluster (BGC), characterized by a GC content of 73.61% [1] [5] [10]. The BGC comprises 22 genes (thnA to thnV), organized into functionally coordinated transcriptional units:
Cluster-situated regulators thnI and thnU activate expression of central biosynthetic genes (thnH, J, K, L, M, N, O, P, Q), while remaining genes (thnA-G, R-V) operate independently [10]. The presence of the thnS resistance gene within the BGC—encoding a specialized metallo-β-lactamase—provides self-protection against the produced β-lactams by hydrolyzing the bicyclic core [10]. This genomic colocalization ensures coordinated expression of biosynthesis and resistance mechanisms.
Table 1: Key Genes in the Epithienamycin/Thienamycin Biosynthetic Cluster
Gene | Function | Enzyme Class | Role in Biosynthesis |
---|---|---|---|
thnE | Carboxymethylproline synthase | Carboxymethylproline synthase (EC 2.3.1.226) | Catalyzes C-C bond formation between malonyl-CoA and pyrroline-5-carboxylate |
thnM | Carbapenam synthase | Carbapenam-3-carboxylate synthase (EC 6.3.3.6) | Forms carbapenam ring structure |
thnL | Radical SAM enzyme | β-lactam synthetase (EC 4.4.1.44) | Generates β-lactam ring via C-S bond cleavage |
thnK | Methyltransferase | Methyltransferase (EC 2.1.1.394) | Transfers methyl group to C-6 position |
thnG/Q | Oxygenases | 2-OG-dependent dioxygenases (EC 1.14.20.-) | Introduce hydroxyl groups at C-5/C-6 positions |
thnS | Self-resistance factor | Metallo-β-lactamase | Hydrolyzes β-lactam ring to confer self-resistance |
thnI/U | Transcriptional regulation | SARP-family regulators | Activates expression of core biosynthetic genes |
Epithienamycin E biosynthesis initiates with the condensation of L-glutamate-derived L-pyrroline-5-carboxylate and malonyl-CoA to form (2S,5S)-trans-carboxymethylproline, catalyzed by ThnE (EC 2.3.1.226) [5]. This intermediate undergoes ATP-dependent ring closure via ThnM (EC 6.3.3.6) to generate the monocyclic β-lactam scaffold, carbapenam-3-carboxylic acid [1] [5]. Subsequent radical-mediated ring desaturation by the B₁₂-dependent radical SAM enzyme ThnL (EC 4.4.1.44) introduces the characteristic C-2/C-3 double bond, yielding the bicyclic carbapenem core [5] [10].
Critical stereochemical modifications include:
Unlike classical β-lactams, epithienamycin E incorporates a cysteine-derived side chain at C-3, attached via an NRPS-independent mechanism. The thn cluster lacks canonical NRPS modules but encodes cysteine transferase activity (ThnN/O) and pantetheinyl transferases (ThnH/R) that activate and transfer the thiol group [1] [5]. Key modifications include:
This NRPS-independent strategy contrasts with tomaymycin biosynthesis (pyrrolobenzodiazepine scaffold), which employs a multimodular NRPS for amino acid activation and peptide bond formation [7]. The thn pathway exemplifies functional convergence, achieving side-chain functionalization through discrete enzymes rather than megasynthetases.
Epithienamycin E biosynthesis is embedded in a hierarchical regulatory cascade responsive to physiological and environmental signals:
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